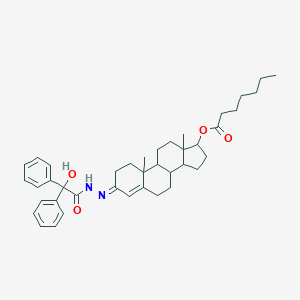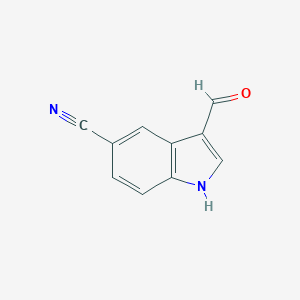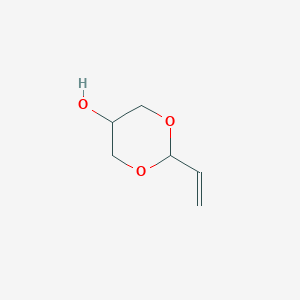
4-(3-Methylbutoxy)benzaldehyde
概要
説明
4-(3-Methylbutoxy)benzaldehyde is a chemical compound that belongs to the class of organic compounds known as benzaldehydes. These are compounds containing a benzene ring with a formyl substituent. The specific structure of 4-(3-Methylbutoxy)benzaldehyde includes a benzene ring with an aldehyde group attached to the fourth carbon and a 3-methylbutoxy substituent attached to the same carbon of the benzene ring.
Synthesis Analysis
The synthesis of related benzaldehyde derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one, a compound related to benzaldehyde derivatives, is achieved in a 60% overall yield from benzaldehyde through a series of reactions including irradiation and acid-catalyzed rearrangements . Although not directly related to 4-(3-Methylbutoxy)benzaldehyde, these methods provide insight into the potential synthetic routes that could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives is characterized by the presence of a benzene ring and various substituents that influence the compound's properties. For example, the structure of (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide, a compound with a benzaldehyde moiety, is stabilized by intramolecular and intermolecular interactions, which are confirmed by X-ray diffraction . These structural analyses are crucial for understanding the behavior and reactivity of the compound.
Chemical Reactions Analysis
Benzaldehyde derivatives undergo a variety of chemical reactions. The photochemical and acid-catalyzed rearrangements of benzaldehyde derivatives can lead to a range of products, as demonstrated by the reactions of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one . Additionally, the regioselective protection of hydroxyl groups in dihydroxybenzaldehydes can be achieved with different protecting groups, which is a common reaction in the modification of benzaldehyde compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives are influenced by their molecular structure. Spectroscopic studies, such as FT-IR, FT-Raman, and NMR, are used to characterize these compounds . The electronic properties, including HOMO-LUMO energies and reactivity descriptors, are determined using computational methods like DFT calculations . These properties are essential for predicting the behavior of the compounds in various environments and for their potential applications in different fields.
科学的研究の応用
Synthesis of Coumarin Derivatives
4-(3-Methylbutoxy)benzaldehyde, although not directly mentioned, is related to the field of organic synthesis, where similar benzaldehyde derivatives are utilized. For example, in green chemistry education, benzaldehyde and malononitrile undergo Knoevenagel condensation in an ionic liquid medium to synthesize 3-(methoxycarbonyl)coumarin, showcasing innovative approaches in chemical research and education (Verdía, Santamarta & Tojo, 2017).
Regioselective Protection
The regioselective protection of hydroxyl groups in benzaldehyde derivatives is another significant application, indicating the compound's relevance in synthetic organic chemistry. For instance, 3,4-dihydroxy-benzaldehyde undergoes selective protection of its 4-hydroxyl group, demonstrating the compound's versatility in synthesis (Plourde & Spaetzel, 2002).
Applications in Material Science
Photoluminescent Materials
Benzaldehyde derivatives are used in material science, particularly in creating photoluminescent materials. For example, the synthesis of aluminum and zinc quinolates with styryl substituents involves 4-Methyl(methoxy or chloro)benzaldehyde, indicating its use in developing materials with specific optical properties (Barberis & Mikroyannidis, 2006).
Biotechnological Applications
Enhanced Bioproduction of Benzaldehyde
In biotechnology, optimizing conditions for benzaldehyde bioproduction using Pichia pastoris in a two-phase partitioning bioreactor has been explored. This research illustrates the application of benzaldehyde in flavor industry and its biological production methods (Craig & Daugulis, 2013).
Catalysis and Kinetics
Kinetic Studies in Synthesis
Benzaldehyde derivatives also play a role in catalysis and reaction mechanism studies. For instance, the kinetics and mechanism of reactions involving 4-methyl-benzaldehyde were investigated, showing the compound's importance in understanding reaction dynamics and in developing efficient catalytic processes (Dehdab, Habibi‐Khorassani & Shahraki, 2014).
Safety and Hazards
特性
IUPAC Name |
4-(3-methylbutoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-10(2)7-8-14-12-5-3-11(9-13)4-6-12/h3-6,9-10H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBHAIFPHGGVCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20290522 | |
| Record name | 4-(3-methylbutoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20290522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylbutoxy)benzaldehyde | |
CAS RN |
18986-09-9 | |
| Record name | 18986-09-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69106 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(3-methylbutoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20290522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![9-Oxabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B103110.png)
![1,3-Diazabicyclo[3.1.0]hexane](/img/structure/B103113.png)